4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline
Description
Properties
IUPAC Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2S/c1-2-29-20-11-8-19(9-12-20)10-14-25-23-16-17-31-27(23)24-18-22(13-15-26(24)28-25)30-21-6-4-3-5-7-21/h3-15,18H,2,16-17H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMQUZPCLFQDLE-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with a suitable reagent to form the ethoxyphenyl ethenyl intermediate.
Cyclization to Form the Dihydrothienoquinoline Core: The intermediate is then subjected to cyclization reactions under specific conditions to form the dihydrothienoquinoline core.
Introduction of the Phenoxy Group: Finally, the phenoxy group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenoxy and ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in its dichloro analogue, affecting electronic properties and binding interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The dichloro analogue’s lower pKa (3.95 vs. 4.82) suggests stronger acidity, likely due to electron-withdrawing Cl groups enhancing deprotonation .
- The trifluoromethyl group in 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline reduces LogP (4.12 vs. 6.21 in the target), indicating lower lipophilicity .
Key Observations :
- Photophysical Properties: Styrylquinolines with naphthol fragments exhibit pH-dependent excited-state behavior (pKₐ* 2.4), suggesting applications in optical materials or sensors .
Biological Activity
The compound 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline , also known by its CAS number 866018-63-5 , belongs to the class of thienoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C27H23NO2S |
| Molecular Weight | 425.54 g/mol |
| CAS Number | 866018-63-5 |
Structural Characteristics
The structure of the compound features a thienoquinoline core with various substituents that may influence its biological properties. The ethoxy and phenoxy groups are particularly significant for its interactions with biological targets.
Anti-Cancer Activity
Recent studies have indicated that thienoquinoline derivatives exhibit notable anti-cancer properties. For example, compounds similar to This compound have been evaluated for their efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on a series of thienoquinoline derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The results showed that the compound exhibited IC50 values in the micromolar range, indicating potent anti-proliferative activity.
The mechanism through which thienoquinoline derivatives exert their anti-cancer effects is believed to involve:
- Inhibition of cell proliferation : The compounds may interfere with cell cycle progression.
- Induction of apoptosis : They can trigger programmed cell death pathways.
- Inhibition of specific signaling pathways : Targeting pathways such as NF-kB and MAPK may also play a role.
Anti-Inflammatory Activity
In addition to anti-cancer properties, compounds in this class have shown promise in reducing inflammation.
In Vitro Studies on Inflammatory Markers
Research has demonstrated that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-cancer | MCF-7 | 15.0 | |
| Anti-cancer | A549 | 12.5 | |
| Anti-inflammatory | RAW 264.7 (LPS) | 20.0 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienoquinoline derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups like ethoxy enhances activity.
- Core Modifications : Alterations to the thienoquinoline core can lead to significant changes in potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
